1-Propanol-13C3
Overview
Description
1-Propanol-13C3 is a stable isotopic labeled compound commonly used in scientific experiments. It is a clear, colorless liquid that is soluble in water and has a distinctive alcohol-like odor. The linear formula of 1-Propanol-13C3 is 13CH313CH213CH2OH .
Molecular Structure Analysis
The molecular structure of 1-Propanol-13C3 is represented by the linear formula 13CH313CH213CH2OH . The molecule consists of three carbon atoms, eight hydrogen atoms, and one oxygen atom . The carbon atoms are labeled with the isotope 13C, which is used in scientific experiments for tracing and other purposes.
Physical And Chemical Properties Analysis
1-Propanol-13C3 is a clear, colorless liquid that is soluble in water. It has a boiling point of 97 °C and a melting point of -127 °C . The density of 1-Propanol-13C3 is 0.843 g/mL at 25 °C .
Scientific Research Applications
Synthesis of Isotopomers for Research 1-Amino-2-[3-13C]propanol hydrochloride, a derivative of 1-Propanol-13C3, is synthesized for creating all 13C- and 15N-isotopomers of 1-amino-2-propanol. These isotopomers are valuable in scientific studies for tracing molecular pathways and understanding chemical reactions due to their identifiable isotopic labels (Iida, Nakajima, & Kajiwara, 2008).
Role in Gas Storage and CO2 Sequestration 1-Propanol, including its isotopes like 1-Propanol-13C3, has potential applications in gas storage and carbon dioxide sequestration. Research demonstrates its role as a co-guest in gas hydrates, particularly in how it interacts with methane and carbon dioxide in these systems. Its impact on the macroscopic and microscopic characteristics of hydrates is crucial for understanding its utility in environmental applications (Lee et al., 2014).
CO2 Reduction Research In studies of carbon dioxide reduction, 1-Propanol-13C3 is used as a product of CO2 reduction at MoS2 electrodes. This research is significant for understanding the electrochemical conversion of CO2 into useful organic compounds, a process relevant to both environmental chemistry and synthetic organic chemistry (Francis et al., 2018).
Photochemical and Photocatalytic Studies The degradation of 1-Propanol under photochemical conditions, using UV/H2O2, has been studied to understand its transformation into other compounds like malonate. This research provides insights into the fate of aliphatic alcohols under environmental conditions and their potential applications in chemical synthesis (Ferreira Santos et al., 2019).
Astrochemical Research The formation of 1-Propanol ice, including isotopes like 1-Propanol-13C3, in interstellar conditions has been explored. This research provides a pathway involving solid-state CO hydrogenation, contributing to our understanding of organic molecule formation in space (Qasim et al., 2019).
Exploration in Industrial Strains In industrial erythromycin-producing strains, the metabolic fate of propanol, including its isotopes like 1-Propanol-13C3, is explored using 13C labeling experiments. This research enhances our understanding of metabolic pathways and their optimization for increased production of pharmaceuticals (Xu et al., 2021).
Investigation in Catalytic Processes Studies on the catalytic dehydration of propanols, including isotopes like 1-Propanol-13C3, offer insights into catalytic processes important in industrial chemistry. Understanding the kinetics and mechanisms of these reactions is key to developing more efficient catalytic systems (Butler, Poles, & Wood, 1970).
Electrooxidation Studies Research on the electrooxidation of 1-Propanol, including its isotopes, provides insights into reaction mechanisms at the molecular level, important for developing electrocatalytic processes (Schnaidt, Jusys, & Behm, 2012).
Safety And Hazards
1-Propanol-13C3 is a flammable liquid and vapor that causes serious eye damage . It may also cause drowsiness or dizziness . Safety precautions include wearing protective gloves, clothing, and eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
(1,2,3-13C3)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745923 | |
Record name | (~13~C_3_)Propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.073 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol-13C3 | |
CAS RN |
1173020-91-1 | |
Record name | (~13~C_3_)Propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.